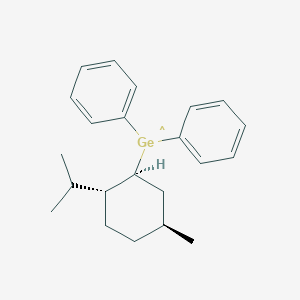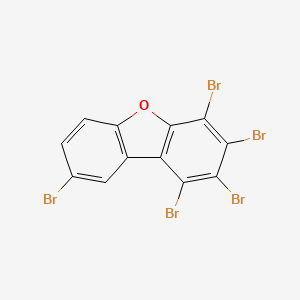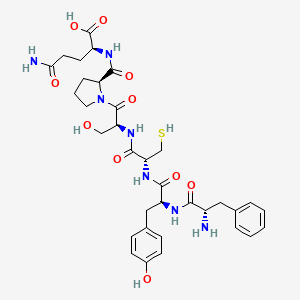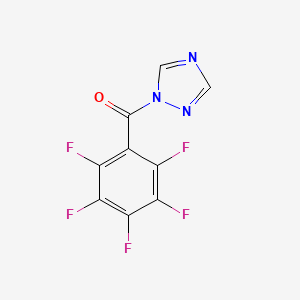
(Pentafluorophenyl)(1H-1,2,4-triazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pentafluorophenyl)(1H-1,2,4-triazol-1-yl)methanone is a chemical compound that features a pentafluorophenyl group and a 1H-1,2,4-triazol-1-yl group connected through a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)(1H-1,2,4-triazol-1-yl)methanone typically involves the reaction of pentafluorobenzoyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(Pentafluorophenyl)(1H-1,2,4-triazol-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The triazole ring can be involved in redox reactions, although specific examples for this compound are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Pentafluorophenyl)(1H-1,2,4-triazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The triazole ring is known for its biological activity, and the pentafluorophenyl group can enhance the compound’s stability and bioavailability .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of (Pentafluorophenyl)(1H-1,2,4-triazol-1-yl)methanone is not fully understood. it is believed that the triazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions. The pentafluorophenyl group can further modulate these interactions by influencing the compound’s electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound features a triazole ring attached to a benzoic acid moiety and is known for its anticancer properties.
(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: This derivative has shown cytotoxic activity against various cancer cell lines.
Uniqueness
(Pentafluorophenyl)(1H-1,2,4-triazol-1-yl)methanone is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and enhances the compound’s stability.
Propriétés
Numéro CAS |
831219-36-4 |
|---|---|
Formule moléculaire |
C9H2F5N3O |
Poids moléculaire |
263.12 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl)-(1,2,4-triazol-1-yl)methanone |
InChI |
InChI=1S/C9H2F5N3O/c10-4-3(9(18)17-2-15-1-16-17)5(11)7(13)8(14)6(4)12/h1-2H |
Clé InChI |
RSPIHTKQLSFSCO-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C=N1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


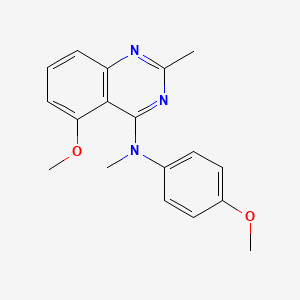
![2-Amino-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14212531.png)
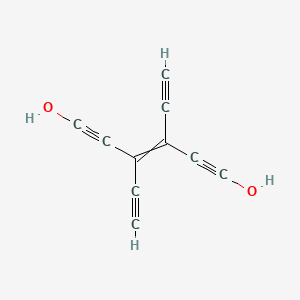
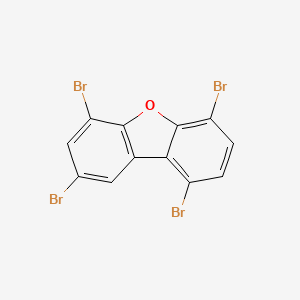
![2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14212546.png)
![Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]-](/img/structure/B14212550.png)
![9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene](/img/structure/B14212553.png)
![1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide](/img/structure/B14212555.png)
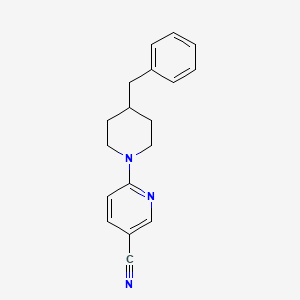
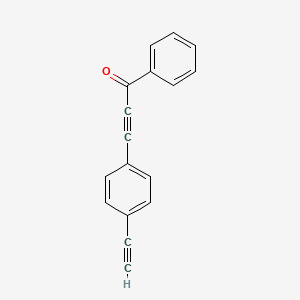
![2-[3-[2-(2-methylanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14212562.png)
